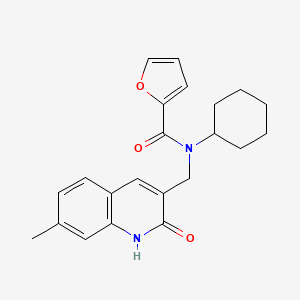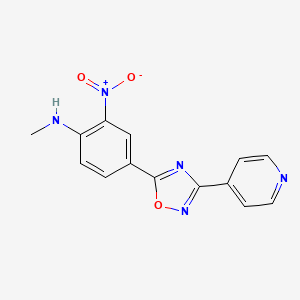
N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNPA, is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the family of nitroanilines and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to disrupt the bacterial cell membrane, leading to cell death. The fluorescent properties of this compound are due to its ability to bind to metal ions, which results in a change in its fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and tissue remodeling. In addition, this compound has been found to inhibit the growth of biofilm-forming bacteria, which are associated with chronic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore the potential of this compound as an antimicrobial agent for the treatment of chronic infections. Furthermore, the anticancer activity of this compound can be further investigated by studying its effects on different cancer cell lines and in animal models. Finally, the optimization of the synthesis method and the development of new derivatives of this compound can lead to the discovery of more potent and selective compounds with potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 4-aminopyridine with ethyl nitroacetate to form 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with N-methyl-4-nitroaniline in the presence of a catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
N-methyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit potential applications in scientific research. It has been reported to have anticancer activity by inhibiting the growth of cancer cells. This compound has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-methyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-15-11-3-2-10(8-12(11)19(20)21)14-17-13(18-22-14)9-4-6-16-7-5-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRNQZFDRFSBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
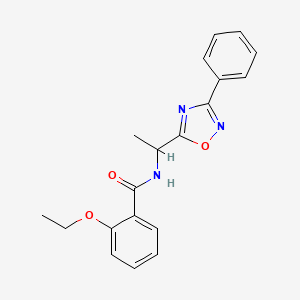
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
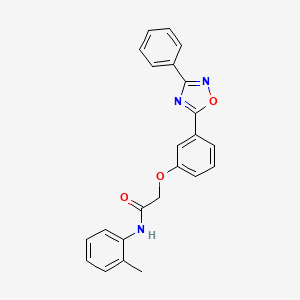

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
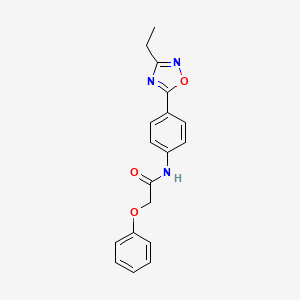

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
